molecular formula C11H18ClN5 B15111778 N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B15111778
M. Wt: 255.75 g/mol
InChI Key: IKSVEWGOHFTJQT-UHFFFAOYSA-N
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Description

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides. For example:

  • Alkylation : Reacts with methyl iodide under basic conditions (K₂CO₃/DMF, 60°C) to form N-[(1-methylpyrazol-3-yl)methyl]-N-methyl-1-propylpyrazol-4-amine .

  • Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives , enhancing lipophilicity for pharmacological studies.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrN-Methylated derivative72–78
AcylationAcCl, CH₂Cl₂, RT, 6 hrN-Acetylated compound85–90

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt form participates in salt metathesis with stronger bases (e.g., NaOH), regenerating the free base. This property is critical for solubility modulation in biological assays.

Cyclization and Heterocycle Formation

Under acidic conditions (H₂SO₄, reflux), the compound undergoes cyclization to form tetracyclic pyrazolo-pyrazine derivatives , which are explored for enhanced bioactivity.

Oxidation Reactions

The tertiary amine undergoes oxidation with H₂O₂ or mCPBA, yielding N-oxide derivatives that exhibit altered receptor-binding profiles.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplication
H₂O₂AcOH, 50°C, 3 hrN-OxideMetabolic stability studies
mCPBACH₂Cl₂, 0°C, 1 hrEpoxide (side product)Byproduct analysis

Metal Complexation

The pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These complexes are studied for catalytic and antimicrobial applications.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Table 3: Reactivity Comparison with Analogous Compounds

CompoundKey Structural DifferenceReactivity Profile
1-Methyl-N-propylpyrazol-4-amineLacks pyrazolylmethyl groupLower nucleophilicity; limited metal binding
3-Methyl-1-propylpyrazol-4-amineMissing [(1-methylpyrazol-3-yl)methyl] chainReduced steric hindrance in acylation

Synthetic Utility in Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Phosphodiesterase (PDE) inhibitors : Via reductive amination with ketones .

  • Anti-inflammatory agents : Through sulfonation at the pyrazole ring.

Scientific Research Applications

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both methyl and propyl groups on the pyrazole ring

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H

InChI Key

IKSVEWGOHFTJQT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

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